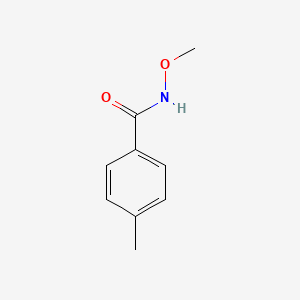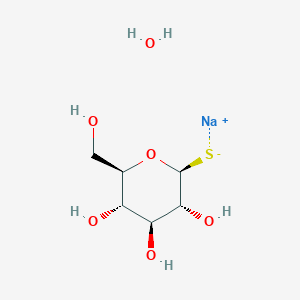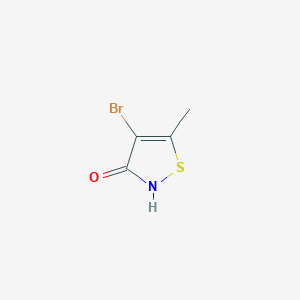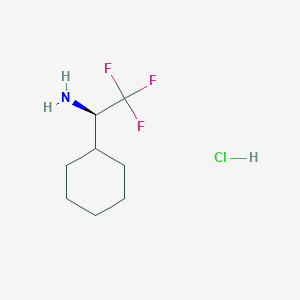![molecular formula C24H22O4 B3119889 3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 256457-60-0](/img/structure/B3119889.png)
3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the Claisen–Schmidt condensation reaction . This reaction typically occurs in an alkaline medium at room temperature . The process involves the condensation of an aromatic aldehyde with an aromatic ketone, resulting in the formation of the chalcone structure .Mecanismo De Acción
Target of Action
The primary target of the compound “3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
The compound interacts with EGFR by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of the receptor, blocking the signal transduction cascade that leads to DNA synthesis and cell proliferation. As a result, the compound can effectively inhibit the growth and proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive and resistant cancer cells . It inhibits the downstream pathways of EGFR, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are involved in cell survival, proliferation, angiogenesis, and other processes that contribute to the growth and progression of cancer.
Result of Action
The compound exhibits potent antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa . It has been observed that the compound induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy .
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-26-21-13-14-22(24(16-21)27-2)23(25)15-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONKLASQBMSBA-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)
![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)


![[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate](/img/structure/B3119844.png)
![N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3119860.png)






